molecular formula C16H25NO B1197660 Picenadol

Picenadol

Cat. No.: B1197660
M. Wt: 247.38 g/mol
InChI Key: RTOHPIRUUAKHOZ-BBRMVZONSA-N
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Description

Picenadol, also known as LY-97435, is a 4-phenyl piperidine derivative that was developed by Eli Lilly in the 1970s. It is an opioid analgesic drug with similar efficacy to pethidine (meperidine). This compound is unique because it exists as a racemic mixture of two enantiomers: one is a pure μ-opioid agonist, while the other is an antagonist. This combination results in a mixed agonist-antagonist profile with relatively low abuse potential and minimal κ-opioid activity .

Preparation Methods

Picenadol can be synthesized through various routes. One method involves the alkylation of a metallo enamine intermediate, followed by stereoselective reduction. Another method includes the use of substituted formamidine and N-iminomethyl piperidine . The industrial production of this compound typically involves these synthetic routes, optimized for large-scale manufacturing.

Chemical Reactions Analysis

Picenadol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include various derivatives of this compound with modified pharmacological properties .

Scientific Research Applications

Dental Pain Management

Research has demonstrated the effectiveness of picenadol in managing dental pain. A multicenter study involving 408 patients assessed the analgesic efficacy of this compound against codeine in patients experiencing moderate to severe pain post-molar extraction. The study concluded that:

  • Dosage : this compound at 30 mg was found to be equianalgesic to codeine 60 mg.
  • Efficacy : Patients receiving this compound reported significant reductions in pain intensity and increased total pain relief compared to placebo.
  • Safety : Adverse events were minimal and resolved spontaneously, indicating a favorable safety profile .

Postoperative Pain Relief

Another study focused on postoperative pain relief compared this compound with codeine and placebo. The findings indicated:

  • Effectiveness : Both this compound (25 mg) and codeine (60 mg) significantly reduced pain intensity compared to placebo, with no significant difference between the two active treatments.
  • Adverse Effects : The incidence of adverse effects was similar across all treatment groups, reinforcing this compound's safety as an analgesic option .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of this compound, particularly its ability to modulate cytokine production. For instance:

  • Mechanism : this compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS).
  • Dosing : Significant inhibition was observed at concentrations of 12.5, 25, and 50 μM, suggesting potential applications beyond analgesia into inflammatory conditions .

Comparative Analysis of Efficacy

The following table summarizes key findings from studies comparing this compound with other analgesics:

Study Dosage Efficacy Compared to Placebo Adverse Events
Dental Pain StudyThis compound 30 mg vs Codeine 90 mgSignificant reduction in pain intensityMinimal adverse events reported
Postoperative Pain StudyThis compound 25 mg vs Codeine 60 mgSimilar efficacy to codeineSimilar incidence across groups
Anti-inflammatory StudyThis compound (various doses)Significant inhibition of TNF-α/IL-6 releaseNot specified

Mechanism of Action

Picenadol exerts its effects through its interaction with opioid receptors. The (3S,4R) enantiomer acts as a μ-opioid agonist, binding to and activating these receptors, leading to analgesic effects. The (3R,4S) enantiomer, on the other hand, acts as an antagonist, blocking the receptors and preventing activation. This mixed agonist-antagonist profile results in effective pain relief with a lower risk of abuse and side effects compared to other opioids .

Comparison with Similar Compounds

Picenadol is often compared to other opioid analgesics such as pethidine (meperidine) and pentazocine. Unlike pethidine, this compound has a mixed agonist-antagonist profile, which reduces its abuse potential. Compared to pentazocine, this compound has minimal κ-opioid activity, which reduces the risk of psychotomimetic effects. Other similar compounds include ketobemidone and nalbuphine, which also exhibit mixed agonist-antagonist properties .

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

3-[(3R,4S)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol

InChI

InChI=1S/C16H25NO/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14/h5-7,11,13,18H,4,8-10,12H2,1-3H3/t13-,16-/m0/s1

InChI Key

RTOHPIRUUAKHOZ-BBRMVZONSA-N

Isomeric SMILES

CCC[C@@]1(CCN(C[C@@H]1C)C)C2=CC(=CC=C2)O

Canonical SMILES

CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O

Synonyms

Lilly 150720
LY 136595
LY 136596
LY 150720
LY 97435
LY 97436
LY-150720
picenadol
picenadol hydrochloride, (trans)-(+)-isomer
picenadol hydrochloride, (trans)-(+-)-isomer
picenadol hydrochloride, (trans)-(-)-isomer
picenadol, (trans)-(+)-isomer
picenadol, (trans)-(-)-isome

Origin of Product

United States

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